Circumdatin F
Description
Properties
Molecular Formula |
C17H13N3O2 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
(7S)-7-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C17H13N3O2/c1-10-15-19-13-8-4-2-6-11(13)17(22)20(15)14-9-5-3-7-12(14)16(21)18-10/h2-10H,1H3,(H,18,21)/t10-/m0/s1 |
InChI Key |
QMACPZZZSHLKJM-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C(=O)N1 |
Canonical SMILES |
CC1C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C(=O)N1 |
Synonyms |
circumdatin F |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Properties
Circumdatin F is classified as an alkaloid, which is a group of naturally occurring organic compounds that mostly contain basic nitrogen atoms. Alkaloids have been recognized for their diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. The structural elucidation of this compound has been achieved through various spectroscopic techniques, confirming its unique molecular framework.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective effects similar to its analogs, such as Circumdatin D. Studies have shown that compounds from the same class can inhibit acetylcholinesterase activity and reduce nitric oxide production in neuroinflammatory conditions. This suggests a potential role in treating neurodegenerative diseases like Alzheimer's disease by modulating inflammatory responses and enhancing cholinergic signaling .
Antioxidant Activity
This compound has been evaluated for its antioxidant properties. Preliminary studies indicate that it may possess mild antioxidant activity, although further research is necessary to quantify its efficacy compared to established antioxidants . Antioxidants are crucial in protecting cells from oxidative stress, which is implicated in various chronic diseases.
Cytotoxicity Against Cancer Cells
In vitro studies have assessed the cytotoxic effects of this compound against several human cancer cell lines. Initial findings suggest that it may inhibit cancer cell proliferation, although specific mechanisms remain to be elucidated . This positions this compound as a candidate for further development in cancer therapeutics.
Case Study 1: Neuroprotection
A study investigated the effects of Circumdatin D (closely related to this compound) on neuroprotection in Caenorhabditis elegans models mimicking Alzheimer's disease. The results demonstrated that treatment with Circumdatin D led to delayed paralysis and reduced inflammation markers in the nematodes, indicating potential neuroprotective benefits that may also apply to this compound .
Case Study 2: Anticancer Activity
Another study focused on the cytotoxic effects of various alkaloids derived from Aspergillus species, including this compound. The results showed varying degrees of cytotoxicity against multiple cancer cell lines, highlighting the need for further exploration into the specific pathways through which this compound exerts its effects .
Chemical Reactions Analysis
Reaction Steps:
-
Formation of a Tripeptide Intermediate :
-
Anthranilic acid derivatives were coupled to form a linear tripeptide.
-
Key reagents: Boc-protected amino acids, EDC/HOBt for amide bond formation.
-
-
Dehydration to Benzoxazine :
-
Deprotection and Cyclization :
Key Data:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | EDC/HOBt, DMF, RT | 78 | |
| 2 | PPh₃, I₂, DIEA, THF | 65 | |
| 3 | 45% HBr, AcOH | 82 |
Non-Enzymatic Rearrangement Pathways
This compound’s biosynthetic precursor, 2-hydroxycircumdatin C, participates in non-enzymatic dimerization reactions under basic conditions. These reactions involve nucleophilic addition to epoxides, forming conjugates such as ochrazepines . While this compound itself is not a product of these reactions, its structural analogs highlight the reactivity of the circumdatin core.
NMR Analysis
-
¹H NMR : Key signals include aromatic protons at δ 7.03–7.72 ppm (quinazolinone ring) and a methyl group at δ 1.51 ppm (d, J = 6.7 Hz) .
-
¹³C NMR : Lactone carbonyl observed at δ 169.8 ppm, with aromatic carbons between δ 110–150 ppm .
Mass Spectrometry
-
LC-MS : [M+H]⁺ peak at m/z 292.109, with fragments at m/z 249.067 (loss of CONH₂) and 221.070 (further decarboxylation) .
Stability and Reactivity
This compound demonstrates stability under neutral conditions but undergoes acid-catalyzed ring-opening reactions. For example, treatment with trifluoroacetic acid (TFA) induces imine formation and subsequent cyclization, mimicking biosynthetic pathways observed in related alkaloids .
Q & A
Q. What are the validated methods for isolating Circumdatin F from fungal sources, and how can purity be ensured?
Methodological Answer: Isolation typically involves solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques like preparative HPLC or flash chromatography. Purity is confirmed via HPLC-UV/Vis (≥95% purity threshold) and LC-MS to rule out co-eluting analogs. Structural validation requires comparison with published NMR data (¹H, ¹³C, 2D-COSY/HMBC) and HRMS .
Q. How is the structural elucidation of this compound achieved when novel analogs are present?
Methodological Answer: Use a combination of spectroscopic techniques:
- NMR : 2D experiments (e.g., HSQC, HMBC) to resolve spin systems and connectivity.
- X-ray crystallography : For absolute configuration if crystals are obtainable.
- Comparative analysis : Cross-reference with databases (e.g., AntiBase) to distinguish from known circumdatins. Ambiguities require isotopic labeling or synthetic corroboration .
Q. What in vitro bioactivity assays are most suitable for preliminary screening of this compound?
Methodological Answer: Prioritize target-specific assays based on structural motifs (e.g., diketopiperazine rings for antimicrobial activity). Standard assays include:
Q. Which analytical techniques are critical for quantifying this compound in complex matrices?
Methodological Answer:
Q. How can researchers confirm the biosynthetic origin of this compound in fungal strains?
Methodological Answer:
- Gene cluster analysis : PCR amplification of non-ribosomal peptide synthetase (NRPS) genes.
- Isotope labeling : Feed ¹³C-labeled precursors (e.g., L-Trp) and track incorporation via NMR.
- Knockout mutants : CRISPR-Cas9 disruption of putative biosynthetic genes to observe metabolite loss .
Advanced Research Questions
Q. What strategies optimize the total synthesis of this compound to improve yield and stereoselectivity?
Methodological Answer:
- Retrosynthetic analysis : Fragment diketopiperazine core and side chains for modular synthesis.
- Catalytic asymmetric methods : Use organocatalysts (e.g., MacMillan) for chiral center formation.
- Process optimization : Screen solvents (e.g., DMF vs. THF) and temperatures via DoE (Design of Experiments) .
Q. How can contradictory bioactivity results for this compound across studies be systematically addressed?
Methodological Answer: Conduct a meta-analysis focusing on:
Q. What computational approaches predict the binding mechanisms of this compound to microbial targets?
Methodological Answer:
Q. How do researchers evaluate the stability of this compound under varying physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions.
- Analytical monitoring : UPLC-PDA at multiple timepoints to track degradation products.
- Kinetic modeling : Calculate half-life (t½) and activation energy (Ea) via Arrhenius plots .
Q. What methodologies integrate multi-omics data to elucidate the ecological role of this compound-producing fungi?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
